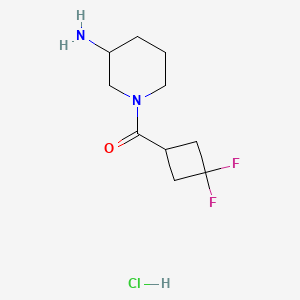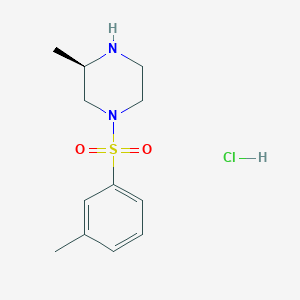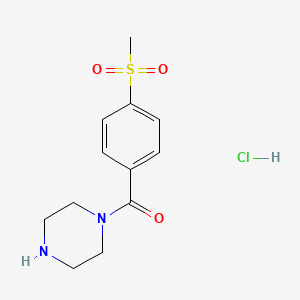
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . The compound’s structure includes a piperazine ring, a trifluoromethoxy group, and a phenylmethanone moiety, making it a versatile molecule for various applications in medicinal chemistry and drug development.
Métodos De Preparación
The synthesis of Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride typically involves multi-step procedures. One common method includes the reaction of piperazine with 3-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression .
Comparación Con Compuestos Similares
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride can be compared with other similar compounds, such as:
Phenyl(piperazin-1-yl)methanone derivatives: These compounds also inhibit MAGL and have similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antimicrobial and antipsychotic activities and share structural similarities with this compound.
Indole derivatives: These compounds possess a wide range of biological activities, including antiviral and anticancer properties, and are structurally related to piperazine derivatives.
Propiedades
IUPAC Name |
piperazin-1-yl-[3-(trifluoromethoxy)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17;/h1-3,8,16H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCQZHXFXAIJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Isopropyl-3,9-diazaspiro[5.5]undecane-3-carboxamide](/img/structure/B8035333.png)





![(2S)-2-[[(9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B8035386.png)
![(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride](/img/structure/B8035392.png)

